molecular formula C20H12ClF2N3O2S B6421928 5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 304683-43-0

5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6421928
CAS No.: 304683-43-0
M. Wt: 431.8 g/mol
InChI Key: KAVQFCLVDJOZRK-YCPBAFNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H12ClF2N3O2S and its molecular weight is 431.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-chlorophenyl)-3-[(E)-{[2-(difluoromethoxy)phenyl]methylidene}amino]-3H,4H-thieno[2,3-d]pyrimidin-4-one is 431.0306818 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(4-Chlorophenyl)-3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the difluoromethoxy and chlorophenyl substituents enhances its pharmacological profile. Its molecular formula is C17H14ClF2N3OC_{17}H_{14}ClF_2N_3O with a CAS number of 304683-43-0 .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of thieno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential
    • Thienopyrimidine derivatives have been investigated for their anticancer properties. The structure-function relationship suggests that modifications in the substituents can enhance cytotoxicity against various cancer cell lines .
  • Antimalarial Activity
    • Related compounds have been tested for antimalarial activity, showing promising results with IC50 values indicating effective inhibition of Plasmodium falciparum growth .

Antibacterial Activity

A study evaluated the antibacterial effects of various thienopyrimidine derivatives, including those structurally related to our compound. The results highlighted that modifications at specific positions significantly influenced activity levels:

  • Compounds with electron-withdrawing groups (like the p-chlorophenyl group) tended to show reduced activity against Gram-negative bacteria compared to their counterparts .
CompoundGram-positive Activity (μg/mL)Gram-negative Activity (μg/mL)
4a25≥200
4b12.5≥200
8a50100

Anticancer Studies

In vitro studies on thienopyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Hepatoma cells (Huh-7)
  • Jurkat T cells

These studies suggest that structural modifications can lead to enhanced potency, with some derivatives showing up to 4-fold increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Antimalarial Research

Research has indicated that thienopyrimidine derivatives can inhibit Plasmodium falciparum with varying efficacy based on their structural characteristics. For example, compounds similar to our target exhibited IC50 values ranging from 5 µM to 10 µM in preliminary assays .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2S/c21-14-7-5-12(6-8-14)15-10-29-18-17(15)19(27)26(11-24-18)25-9-13-3-1-2-4-16(13)28-20(22)23/h1-11,20H/b25-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVQFCLVDJOZRK-YCPBAFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.